molecular formula C13H15BrO3 B023309 Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate CAS No. 196597-67-8

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Cat. No.: B023309
CAS No.: 196597-67-8
M. Wt: 299.16 g/mol
InChI Key: UNEPEIYBFPORDK-UHFFFAOYSA-N
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Description

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H15BrO3 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds, including Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate, are ubiquitous in nature and have been extensively studied for their bioactivities. These compounds exhibit a range of biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. This has led to increased attention from chemical and pharmaceutical researchers worldwide, positioning these substances as potential leads for natural drug development. Notably, benzofuran derivatives have been explored for their effectiveness in treating hepatitis C and as anticancer agents, with novel methods for constructing benzofuran rings also being developed (Miao et al., 2019).

Antimicrobial Properties

Benzofuran and its derivatives are recognized for their broad spectrum of antimicrobial properties, which have been validated through numerous studies. They play a crucial role as inhibitors against various diseases, viruses, fungi, microbes, and enzymes. This versatility makes benzofuran a privileged structure in drug discovery, especially for designing antimicrobial agents. The emerging scaffold of benzofuran for antimicrobial agents underlines its potential in pharmaceuticals, agriculture, and polymer applications, with some derivatives already used in treating skin diseases like cancer or psoriasis (Hiremathad et al., 2015).

Chemical Recycling and Environmental Applications

Apart from biomedical applications, benzofuran derivatives have been explored in the context of environmental and chemical engineering. For instance, research into the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the ability of microorganisms to degrade benzofuran derivatives, pointing towards their potential in bioremediation processes. This research provides insights into the enzymatic pathways and genetic markers involved in the biodegradation of compounds related to benzofurans, suggesting applications in environmental cleanup and pollution control (Thornton et al., 2020).

Properties

IUPAC Name

ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-16-12(15)4-3-9-7-10-5-6-17-13(10)11(14)8-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEPEIYBFPORDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C(=C1)Br)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447419
Record name Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-67-8
Record name Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (10.5 g, 65.8 mmols) was dropwise added to an acetic acid (150 ml) solution containing ethyl 3-(2,3-dihydrobenzofuran-5-yl)propionate (14.5 g, 65.8 mmols) and sodium acetate (5.94 g, 72.4 mmols), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. Water was added to the residue, which was then extracted with ethyl acetate. The extract was washed with a saturated saline solution and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure to obtain 19.2 g (yield: 97%) of the target compound. This was oily.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
5.94 g
Type
reactant
Reaction Step Two
Yield
97%
Customer
Q & A

Q1: What is the molecular structure of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate and how was it synthesized?

A1: this compound is a brominated organic compound. [] It was synthesized by reacting Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate with bromine. [] The structure consists of a propanoate unit linked to a brominated dihydrobenzofuran system. [] Interestingly, the benzofuran system is planar and forms an angle of 87.27° with the propanoate unit. []

Q2: Is there any information available regarding the spectroscopic data for this compound?

A2: Unfortunately, the abstract provided in the research paper does not delve into the spectroscopic data for this compound. [] Further investigation into the full paper or supplementary materials might provide insights into specific spectroscopic characteristics.

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